molecular formula C11H20O B14753686 (E)-2,2,6,6-Tetramethyl-4-hepten-3-one

(E)-2,2,6,6-Tetramethyl-4-hepten-3-one

Cat. No.: B14753686
M. Wt: 168.28 g/mol
InChI Key: JRTSXIAOCFBBPE-BQYQJAHWSA-N
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Description

(E)-2,2,6,6-Tetramethyl-4-hepten-3-one is an organic compound with a unique structure characterized by a double bond and four methyl groups attached to the heptenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,2,6,6-Tetramethyl-4-hepten-3-one typically involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under controlled temperature conditions to ensure the formation of the (E)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2,2,6,6-Tetramethyl-4-hepten-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation reactions using reagents like bromine or chlorine.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Saturated heptanone derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(E)-2,2,6,6-Tetramethyl-4-hepten-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which (E)-2,2,6,6-Tetramethyl-4-hepten-3-one exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-2,2,6,6-Tetramethyl-4-heptanone: A saturated analog with similar structural features but lacking the double bond.

    2,2,6,6-Tetramethyl-4-penten-3-one: A compound with a similar backbone but different positioning of the double bond.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(E)-2,2,6,6-tetramethylhept-4-en-3-one

InChI

InChI=1S/C11H20O/c1-10(2,3)8-7-9(12)11(4,5)6/h7-8H,1-6H3/b8-7+

InChI Key

JRTSXIAOCFBBPE-BQYQJAHWSA-N

Isomeric SMILES

CC(C)(C)/C=C/C(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C=CC(=O)C(C)(C)C

Origin of Product

United States

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